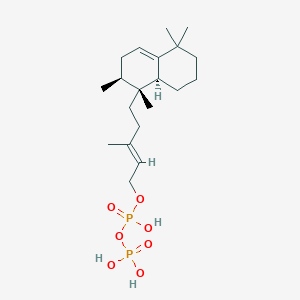
Tuberculosinyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberculosinyl diphosphate is a diterpenyl phosphate that is the O-diphospho derivative of tuberculosinol. It derives from a tuberculosinol. It is a conjugate acid of a tuberculosinyl diphosphate(3-).
Wissenschaftliche Forschungsanwendungen
Structural Insights and Potential for Anti-Infective Therapies
Tuberculosinyl diphosphate plays a significant role in the study of bacterial diterpene synthases, particularly in Mycobacterium tuberculosis. Research by Chan et al. (2014) has provided structural insights into tuberculosinol/iso-tuberculosinol synthase from M. tuberculosis, a target for anti-infective therapies aimed at blocking virulence factor formation. These findings highlight the potential of developing inhibitors targeting not only virulence but also cell wall biosynthesis, based on the structures of tuberculosinyl diphosphate and related enzymes (Chan et al., 2014).
Enzymatic Mechanisms and Substrate Specificity Studies
The study of isotopically labelled oligoprenyl diphosphates, including tuberculosinyl diphosphate, has been instrumental in understanding the enzymatic mechanisms of terpene cyclases. Citron et al. (2014) developed methods for synthesizing isotopically labelled oligoprenyl diphosphates, facilitating the analysis of tuberculosinyl diphosphate synthase from M. tuberculosis. This research aids in understanding the stereochemical aspects of cyclization reactions catalyzed by these enzymes (Citron et al., 2014).
Exploring Diterpene Biosynthesis in Bacteria
Nakano et al. (2015) identified a new diterpene biosynthetic gene cluster in Herpetosiphon aurantiacus, which includes enzymes homologous to those processing tuberculosinyl diphosphate in M. tuberculosis. This discovery expands our understanding of diterpenoid biosynthesis in bacteria, highlighting the broader significance of tuberculosinyl diphosphate in microbial biochemistry (Nakano et al., 2015).
Tuberculosinyl Diphosphate in Tuberculosis Pathogenesis
The Rv3378c gene product from M. tuberculosis, which processes tuberculosinyl diphosphate, plays a role in tuberculosis pathogenesis. Hoshino et al. (2011) showed that diterpenoids derived from tuberculosinyl diphosphate inhibit macrophage phagocytosis, suggesting a mechanism by which M. tuberculosis evades the host immune response. This research underscores the importance of tuberculosinyl diphosphate in the pathogenicity of M. tuberculosis (Hoshino et al., 2011).
Eigenschaften
Produktname |
Tuberculosinyl diphosphate |
|---|---|
Molekularformel |
C20H36O7P2 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
[(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18H,6-8,10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t16-,18+,20+/m0/s1 |
InChI-Schlüssel |
BPSHPRCHMGHBGC-AHKHSGQUSA-N |
Isomerische SMILES |
C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC2(C)C |
Kanonische SMILES |
CC1CC=C2C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCCC2(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



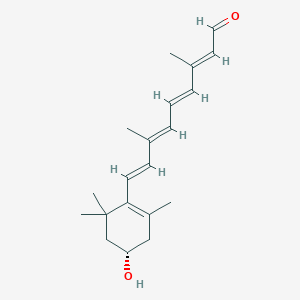
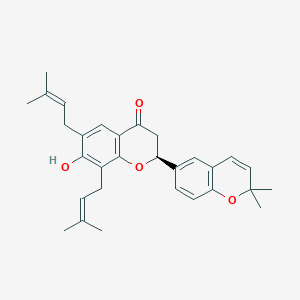
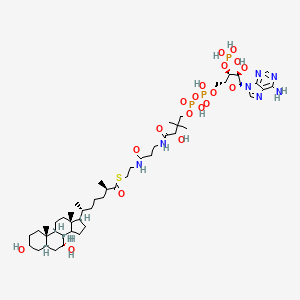

![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
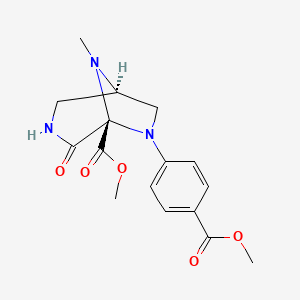
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
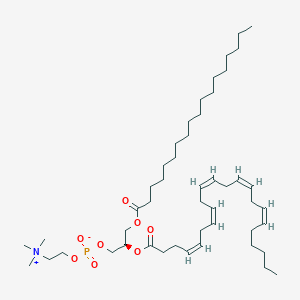
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
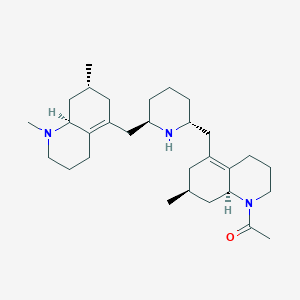
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
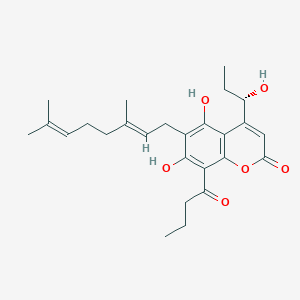
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)